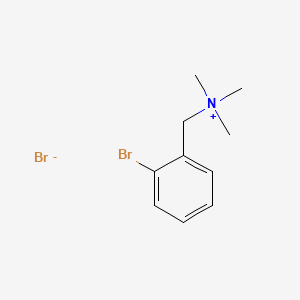

(o-Bromobenzyl)trimethylammonium bromide

Description

(o-Bromobenzyl)trimethylammonium bromide is a quaternary ammonium compound characterized by an o-bromobenzyl group attached to a trimethylammonium moiety, with bromide as the counterion. Its synthesis typically involves quaternization of o-bromobenzyl bromide with trimethylamine, as inferred from analogous synthetic routes for substituted benzyltrimethylammonium derivatives . This compound is structurally distinct due to its aromatic bromine substitution, which influences its physicochemical properties and reactivity.

Properties

CAS No. |

73680-76-9 |

|---|---|

Molecular Formula |

C10H15Br2N |

Molecular Weight |

309.04 g/mol |

IUPAC Name |

(2-bromophenyl)methyl-trimethylazanium;bromide |

InChI |

InChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-6-4-5-7-10(9)11;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

UPJYMAGUUYTAOY-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1Br.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of o-Bromobenzyl Bromide

The precursor o-bromobenzyl bromide can be prepared by bromination of o-bromotoluene. Bromination is typically conducted under controlled conditions using bromine (Br2) or brominating agents such as NaBr-NaBrO3 in aqueous or organic solvents.

-

- Brominating agents: Elemental bromine (Br2), NaBr-NaBrO3, or NaBr-NaBrO3-NaCl mixtures.

- Solvents: Water or eco-friendly solvents preferred; dichloroethane is less favored due to environmental concerns.

- Temperature: Mild conditions, often room temperature to moderate heating.

- Molar ratio: Substrate to active bromine ratio typically 3:1 to optimize selectivity for benzyl bromide formation.

This method is considered green and sustainable, producing minimal hazardous waste and allowing for continuous synthesis and separation.

Quaternization Reaction

The quaternization step involves reacting o-bromobenzyl bromide with trimethylamine, usually in an aprotic solvent or neat conditions.

-

- Temperature: Room temperature to mild heating (e.g., 40–60 °C).

- Reaction time: Several hours to ensure complete conversion.

- Solvent: Often carried out in polar solvents or neat, depending on scale and purity requirements.

- Molar ratio: Slight excess of trimethylamine to drive the reaction to completion.

-

The lone pair on the nitrogen of trimethylamine attacks the electrophilic benzylic carbon of o-bromobenzyl bromide, displacing bromide ion and forming the quaternary ammonium salt.

-

- The product is isolated by precipitation or crystallization.

- Washing and drying yield pure (o-Bromobenzyl)trimethylammonium bromide.

Example from Related Compounds:

Similar quaternization has been reported for (3-bromopropyl)trimethylammonium bromide, where the reaction was conducted at 60 °C for 72 hours in aqueous medium with continuous pH monitoring, followed by dialysis to remove unreacted reagents. This suggests that aqueous or mixed solvent systems can be employed for this class of compounds.

Analytical Data and Characterization

| Property | Data |

|---|---|

| Molecular Formula | C10H15Br2N |

| Molecular Weight | 309.04 g/mol |

| IUPAC Name | (2-bromophenyl)methyl-trimethylazanium bromide |

| CAS Number | 73680-76-9 |

| InChI Key | UPJYMAGUUYTAOY-UHFFFAOYSA-M |

| SMILES | CN+(C)CC1=CC=CC=C1Br.[Br-] |

Characterization techniques typically include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the quaternary ammonium structure and the aromatic substitution pattern.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation pattern.

- Elemental Analysis: To confirm the composition.

- Melting Point Determination: For purity assessment.

- Infrared Spectroscopy (IR): To identify characteristic functional groups.

Alternative and Advanced Methods

While the classical method remains the standard, alternative approaches involving green chemistry principles are emerging:

- Metal-Free and Mild Conditions: Some recent studies focus on metal-free bromination and quaternization methods using hypervalent iodine(III) reagents and potassium bromide, avoiding hazardous bromine gas and harsh conditions.

- Continuous Flow Synthesis: Continuous synthesis and separation techniques have been developed for brominated benzyl bromides, which can be adapted for scale-up production of (o-Bromobenzyl)trimethylammonium bromide.

- Use of Protective Groups: In complex syntheses, protective groups such as aminothiophenol have been used to stabilize intermediates during rearrangements and bromination steps, improving yields and selectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (o-Bromobenzyl)trimethylammonium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form (o-Bromobenzyl)amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Products like (o-Hydroxybenzyl)trimethylammonium bromide or (o-Cyanobenzyl)trimethylammonium bromide.

Oxidation: Products like (o-Bromobenzaldehyde) or (o-Bromobenzoic acid).

Reduction: (o-Bromobenzyl)amine.

Scientific Research Applications

(o-Bromobenzyl)trimethylammonium bromide has diverse applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (o-Bromobenzyl)trimethylammonium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. Additionally, the compound can interact with negatively charged sites on proteins, affecting their structure and function. These interactions are crucial for its antimicrobial and catalytic properties.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Findings

Biological Activity

(o-Bromobenzyl)trimethylammonium bromide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

(o-Bromobenzyl)trimethylammonium bromide is characterized by its quaternary ammonium structure, which imparts unique properties to the compound. The presence of the bromobenzyl group enhances its lipophilicity, facilitating interaction with biological membranes. Its chemical formula is CHBrN, with a molecular weight of approximately 215.1 g/mol .

The biological activity of (o-Bromobenzyl)trimethylammonium bromide can be attributed to several mechanisms:

- Membrane Interaction : As a cationic surfactant, it interacts with negatively charged components of cell membranes, potentially disrupting membrane integrity and influencing cellular uptake of other compounds.

- Enzyme Modulation : It has been shown to affect the activity of various enzymes, particularly proteases and kinases, which play crucial roles in cell signaling and metabolism .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Antimicrobial Effects

Research indicates that (o-Bromobenzyl)trimethylammonium bromide demonstrates significant antimicrobial activity. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that (o-Bromobenzyl)trimethylammonium bromide exhibits cytotoxic effects on various cancer cell lines. For instance, it induced apoptosis in human breast cancer cells (MCF-7) with an IC value of 15 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In models of neurodegeneration, it was found to reduce neuronal apoptosis and inflammation, potentially offering therapeutic avenues for diseases like Alzheimer's .

Case Studies

- Antimicrobial Activity Study : A comparative study assessed the effectiveness of (o-Bromobenzyl)trimethylammonium bromide against standard bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations above 64 µg/mL, highlighting its potential as a disinfectant agent .

- Cytotoxicity in Cancer Cells : A detailed investigation into its anticancer properties revealed that treatment with (o-Bromobenzyl)trimethylammonium bromide led to a dose-dependent decrease in cell viability across several cancer lines, suggesting its utility in cancer therapy development .

Data Summary

Q & A

Q. How is (o-Bromobenzyl)trimethylammonium bromide synthesized, and what are the critical parameters for ensuring high purity?

Methodological Answer: The compound is synthesized via quaternization of o-bromobenzyl bromide with trimethylamine in a polar solvent (e.g., acetonitrile or ethanol). Key parameters include:

- Temperature control (typically 40–60°C to avoid side reactions).

- Molar ratio optimization (trimethylamine in excess to ensure complete alkylation).

- Purification steps (recrystallization from ethanol/ether mixtures to remove unreacted precursors).

- Analytical validation (NMR for quaternary ammonium confirmation; elemental analysis for bromide content). Similar protocols are validated for structurally analogous quaternary ammonium salts like tetramethylammonium bromide .

Q. What spectroscopic techniques characterize (o-Bromobenzyl)trimethylammonium bromide, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) confirm the o-bromobenzyl group; trimethylammonium peaks appear as a singlet (δ ~3.3 ppm for N(CH₃)₃⁺).

- FTIR : Stretching vibrations for C-Br (550–600 cm⁻¹) and ammonium C-N (1380–1470 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M-Br]⁺ confirms molecular weight. Validation requires comparison with spectral libraries of related surfactants like DTAB .

Q. What safety protocols are essential when handling (o-Bromobenzyl)trimethylammonium bromide?

Methodological Answer:

- PPE : Gloves, lab coat, and eye protection to avoid skin/eye irritation.

- Ventilation : Use fume hoods due to potential dust inhalation.

- Waste disposal : Classify as halogenated waste; neutralize with sodium thiosulfate before disposal. Safety guidelines align with those for hexadecyltrimethylammonium bromide .

Advanced Research Questions

Q. How does the o-bromo substituent influence surfactant properties compared to other benzyltrimethylammonium derivatives?

Methodological Answer: The electron-withdrawing bromine atom:

- Reduces micelle stability : Lower critical micelle concentration (CMC) compared to non-halogenated analogs (e.g., benzyltrimethylammonium bromide).

- Enhances DNA/protein binding : Bromine increases hydrophobic interactions, as seen in DTAB-DNA studies .

- Experimental validation : Compare CMC via conductivity (e.g., DTAB: ~15 mM ) and surface tension (e.g., maximum bubble pressure method ).

Q. How can contradictions in binding affinity data for this compound with biomolecules be resolved?

Methodological Answer:

- Multi-method validation : Use isothermal titration calorimetry (ITC) for thermodynamic data, UV-Vis for hypochromicity shifts, and circular dichroism (CD) for conformational changes.

- Control variables : Ionic strength (e.g., 0.01 M NaCl ), pH (7.4 for physiological relevance), and temperature (27–37°C ).

- Data normalization : Express binding constants (Ka) relative to reference surfactants like DTAB .

Q. What strategies optimize its use as a phase-transfer catalyst in biphasic reactions?

Methodological Answer:

Q. How do redox-switchable properties (if applicable) impact its functionality in dynamic systems?

Methodological Answer:

- Redox modulation : Introduce ferrocene-derived analogs (e.g., (11-ferrocenylundecyl)trimethylammonium bromide ).

- Viscoelasticity control : Use cyclic voltammetry to switch between oxidized (low viscosity) and reduced (high viscosity) states.

- Applications : Drug delivery or inkjet printing where rheological properties require dynamic adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.